N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-carboxamide core linked to a pyridazine ring substituted with a 4-fluorophenyl group. The 2-fluorophenyl moiety attached to the carboxamide nitrogen enhances its binding affinity to biological targets, such as enzymes or receptors, through hydrophobic and electrostatic interactions .
The compound’s uniqueness lies in its dual fluorophenyl substituents (2-fluoro on the carboxamide and 4-fluoro on pyridazine) and the pyridazine-piperazine scaffold, which collectively influence solubility, metabolic stability, and target engagement .
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O/c22-16-7-5-15(6-8-16)18-9-10-20(26-25-18)27-11-13-28(14-12-27)21(29)24-19-4-2-1-3-17(19)23/h1-10H,11-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOSNIAIZXTKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring linked to a pyridazine moiety, which is further substituted with fluorophenyl groups. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as an inhibitor or modulator, affecting various cellular pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially impacting conditions such as depression or anxiety.
- Receptor Modulation : The structural components allow for binding to various receptors, including serotonin and dopamine receptors, which are critical in psychiatric disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| MAO-B Inhibition | IC50 = 0.013 µM | |
| Cytotoxicity | IC50 values ranging from 27.05 µM (T3) to 120.6 µM (T6) | |
| Antiparasitic Activity | EC50 = 0.064 µM for modified derivatives |
Case Studies and Research Findings
- Monoamine Oxidase Inhibition : A study evaluated the compound's derivatives for their ability to inhibit monoamine oxidase (MAO), with notable findings that certain substitutions significantly enhanced inhibitory potency against MAO-B. The most potent derivative exhibited an IC50 value of 0.013 µM, indicating strong potential for treating mood disorders related to monoamine metabolism .
- Cytotoxic Effects : In vitro studies using L929 fibroblast cells revealed that while some derivatives caused cell death at higher concentrations, others like T6 showed no cytotoxic effects at tested doses, suggesting a favorable safety profile for further development .
- Antiparasitic Potential : The compound has also been evaluated for its antiparasitic activity against Plasmodium falciparum, with modifications leading to improved efficacy (EC50 as low as 0.064 µM). This highlights its potential application in treating malaria .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the fluorophenyl and pyridazine rings significantly influence biological activity:
- Fluorine Substitution : Enhances lipophilicity and receptor binding affinity.
- Pyridazine Variants : Different substitutions on the pyridazine ring can either increase or decrease enzyme inhibition potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyridazine vs. Pyrimidine Derivatives
| Compound Name | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Pyridazine | 2-Fluorophenyl (carboxamide), 4-fluorophenyl (pyridazine) | Anti-cancer (preliminary) |
| N-(3-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide | Pyrimidine | 3-Fluorophenyl, pyridin-2-ylamino | Unspecified (structural focus) |
Piperazine-Carboxamide Derivatives with Halogen Substituents
| Compound Name | Substituents | Molecular Formula | Key Findings |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | 3-Cl, 4-F on phenyl; 6-Me on pyridazine | C₁₈H₁₆ClF₂N₅O | Enhanced metabolic stability due to chloro-fluoro substitution |
| N-(2-fluorophenyl)-4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide | 2-F on phenyl; trimethylpyrazole on pyridazine | C₂₀H₂₀FN₇O | Improved π-π stacking from pyrazole, but reduced solubility |
Key Insight : Chloro-fluoro substituents (e.g., ) may enhance target selectivity, while bulky groups like trimethylpyrazole () can hinder membrane permeability.
Functional Group Modifications
Methoxy vs. Fluoro Substituents
| Compound Name | Functional Group | Molecular Weight | Activity |
|---|---|---|---|
| Target Compound | 2-Fluorophenyl | ~393.42 g/mol | Anti-cancer |
| 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | 2-Methoxyphenyl | ~422.5 g/mol | Unspecified (structural focus) |
Amino vs. Methyl Substituents on Heterocycles
Key Insight: Amino groups () can improve water solubility but may reduce blood-brain barrier penetration.
Pharmacological and Chemical Profiles
Binding Affinity and Selectivity
- Target Compound : Dual fluorophenyl groups optimize binding to kinase domains (hypothesized) via halogen bonds .
- N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide : Chloro substituent increases affinity for ATP-binding pockets in kinases .
Pharmacokinetic Properties
- Target Compound : Moderate solubility due to fluorophenyl hydrophobicity; t₁/₂ ~6 hours (rodent models) .
- N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide: Morpholine group improves solubility but reduces plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
